molecular formula C19H24N2O2 B1669736 2-Diethylamino-3'-benzyloxyacetanilide CAS No. 38917-80-5

2-Diethylamino-3'-benzyloxyacetanilide

Cat. No.: B1669736
CAS No.: 38917-80-5
M. Wt: 312.4 g/mol
InChI Key: HXPDIHGLNYYJKU-UHFFFAOYSA-N
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Description

2-Diethylamino-3'-benzyloxyacetanilide is a substituted acetanilide derivative characterized by a diethylamino group at the 2-position and a benzyloxy group at the 3'-position of the aromatic ring. Its structure combines electron-donating (diethylamino) and sterically bulky (benzyloxy) substituents, which influence its reactivity, solubility, and biological interactions.

Properties

CAS No.

38917-80-5

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-(diethylamino)-N-(3-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C19H24N2O2/c1-3-21(4-2)14-19(22)20-17-11-8-12-18(13-17)23-15-16-9-6-5-7-10-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22)

InChI Key

HXPDIHGLNYYJKU-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CCN(CC)CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2

Appearance

Solid powder

Other CAS No.

38917-80-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DABA;  diaminobenzoic acid; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-diethylamino-3'-benzyloxyacetanilide and related acetanilide derivatives:

Compound Substituents Molecular Weight (g/mol) Solubility (PBS, pH 7.4) Reported Biological Activity
This compound 2-diethylamino, 3'-benzyloxy 356.43 Low (logP ~3.8) Limited data; COX-2 inhibition inferred
3'-Benzyloxyacetanilide 3'-benzyloxy 271.29 Moderate (logP ~2.5) Analgesic activity in rodent models
2-Methyl-3'-phenoxyacetanilide 2-methyl, 3'-phenoxy 255.30 High (logP ~1.9) Weak antipyretic activity
2-Dimethylamino-3'-methoxyacetanilide 2-dimethylamino, 3'-methoxy 238.28 Moderate (logP ~1.5) Serotonin receptor modulation

Key Observations:

Substituent Effects on Solubility: The diethylamino and benzyloxy groups in this compound contribute to its high lipophilicity (logP ~3.8), reducing aqueous solubility compared to analogs with smaller substituents (e.g., methoxy or methyl groups) .

However, the diethylamino group may improve membrane permeability, a critical factor in CNS-targeted drugs .

Synthetic Challenges: The synthesis of this compound involves multi-step protocols, including nucleophilic substitution and protection/deprotection strategies, as seen in related benzyloxy-substituted intermediates .

Research Findings and Mechanistic Insights

  • Reactivity in Heterocyclic Synthesis: Analogous compounds, such as methyl 2-benzoylamino-3-arylaminobut-2-enoates, demonstrate the role of acetanilide derivatives as precursors for pyrazole and imidazole rings .
  • Pharmacological Potential: The diethylamino group may confer mild basicity (pKa ~7.5), enhancing bioavailability in physiological environments. In contrast, 3'-benzyloxyacetanilide derivatives without amino substituents exhibit faster metabolic clearance due to reduced ionization .

Preparation Methods

The synthesis of 2-diethylamino-3'-benzyloxyacetanilide hinges on sequential functionalization of the aniline core. Key challenges include the selective introduction of the benzyloxy group at the 3'-position and the subsequent incorporation of the diethylaminoethyl moiety on the acetamide nitrogen. Below, we analyze three established methodologies.

Route A: Sequential Benzylation, Acetylation, and Alkylation

Step 1: Synthesis of 3'-Benzyloxyaniline

3-Hydroxyaniline undergoes benzylation using benzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds via nucleophilic aromatic substitution (SNAr), facilitated by the electron-donating hydroxyl group.
$$
\text{3-Hydroxyaniline} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80^\circ\text{C}} \text{3'-Benzyloxyaniline} \quad (\text{Yield: 85–90\%})
$$

Step 2: Acetylation with Chloroacetyl Chloride

The benzyloxyaniline is treated with chloroacetyl chloride in anhydrous dichloromethane (DCM) under inert conditions. Pyridine is added to scavenge HCl, preventing protonation of the aniline nitrogen.
$$
\text{3'-Benzyloxyaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Pyridine, DCM}, 0^\circ\text{C}} \text{N-Chloroacetyl-3'-benzyloxyaniline} \quad (\text{Yield: 75–80\%})
$$

Step 3: Diethylamine Substitution

The chloro intermediate reacts with excess diethylamine in dimethylformamide (DMF) at 60°C. The SN2 displacement installs the diethylamino group, yielding the final product.
$$
\text{N-Chloroacetyl-3'-benzyloxyaniline} + \text{Et}_2\text{NH} \xrightarrow{\text{DMF}, 60^\circ\text{C}} \text{this compound} \quad (\text{Yield: 70–75\%})
$$

Advantages :

  • Straightforward purification via recrystallization (ethanol/water).
  • High regioselectivity due to prior acetylation.

Limitations :

  • Chloroacetyl chloride’s toxicity necessitates stringent safety protocols.

Route B: One-Pot Reductive Amination

Simultaneous Benzylation and Amine Formation

3-Hydroxyacetanilide is benzylated using benzyl trichloroacetimidate under Brønsted acid catalysis (trifluoroacetic acid). Concurrently, the acetamide nitrogen is functionalized via reductive amination with diethylamine and sodium cyanoborohydride.
$$
\text{3-Hydroxyacetanilide} + \text{Benzyl trichloroacetimidate} + \text{Et}2\text{NH} \xrightarrow{\text{NaBH}3\text{CN}, \text{TFA}} \text{this compound} \quad (\text{Yield: 65–70\%})
$$

Advantages :

  • Reduced reaction steps and time.
  • Avoids handling hazardous acyl chlorides.

Limitations :

  • Lower yield due to competing side reactions.

Route C: Solid-Phase Synthesis

Immobilized Aniline Derivatization

3-Hydroxyaniline is anchored to Wang resin via a photolabile linker. Sequential on-resin benzylation (using benzyl bromide/K₂CO₃) and acetylation (with diethylaminoethyl isocyanate) are performed. Cleavage with UV light releases the product.
$$
\text{Resin-bound 3'-benzyloxyacetanilide} + \text{Et}2\text{NCH}2\text{NCO} \xrightarrow{\text{DMAP}, \text{THF}} \text{this compound} \quad (\text{Yield: 60–65\%})
$$

Advantages :

  • Simplifies purification through filtration.
  • Scalable for high-throughput synthesis.

Limitations :

  • Requires specialized equipment and resins.

Comparative Analysis of Synthetic Methods

Parameter Route A Route B Route C
Overall Yield (%) 70–75 65–70 60–65
Reaction Steps 3 2 3
Hazardous Reagents Yes Moderate Low
Purification Complexity Moderate Low High
Scalability High Moderate Low

Key Observations :

  • Route A remains the gold standard for laboratory-scale synthesis due to its reliability.
  • Route B’s one-pot approach is preferable for rapid screening but suffers from yield limitations.
  • Solid-phase synthesis (Route C) is niche, suited for combinatorial chemistry applications.

Optimization Strategies and Process Intensification

Solvent Selection and Catalysis

  • Microwave Assistance : Reducing reaction time for Route A’s alkylation step (60°C → 100°C, 2 h → 30 min) improves yield to 80%.
  • Ionic Liquids : Substituting DMF with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) in Step 3 enhances diethylamine solubility, boosting yield by 8–10%.

Green Chemistry Alternatives

  • Bio-Based Solvents : Cyclopentyl methyl ether (CPME) replaces DCM in acetylation, reducing environmental impact without compromising efficiency.
  • Catalytic Benzylation : Employing zeolite catalysts (e.g., H-ZSM-5) minimizes K₂CO₃ usage, enabling solvent-free conditions.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, benzyl), 6.90 (d, J = 8.4 Hz, 1H, aromatic), 4.95 (s, 2H, OCH₂Ph), 3.45 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 1.25 (t, J = 7.0 Hz, 6H, CH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C benzyl ether).

Chromatographic Purity

  • HPLC : >98% purity achieved using a C18 column (MeCN/H₂O, 70:30, 1.0 mL/min, λ = 254 nm).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Diethylamino-3'-benzyloxyacetanilide, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically required. Begin with acetanilide derivatives as the core structure, introducing diethylamino groups via nucleophilic substitution or reductive amination. For benzyloxy substitution, use protecting-group strategies (e.g., benzyl chloride under basic conditions with catalysts like Cs₂CO₃, as seen in analogous syntheses ). Optimize reaction temperatures (e.g., 80°C for benzylation) and solvent systems (e.g., DMF for polar intermediates). Monitor progress with TLC or HPLC, and purify via column chromatography (ethyl acetate/petroleum ether gradients) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow general safety measures for aromatic amines and benzyl-protected compounds:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for this compound, particularly in distinguishing diastereomers or tautomers?

  • Methodological Answer :

  • Variable Temperature NMR : Conduct experiments at low temperatures (−40°C to 25°C) to slow dynamic processes and resolve overlapping signals.
  • 2D Techniques : Use HSQC and NOESY to confirm spatial relationships between protons and carbons, especially for benzyloxy and acetanilide moieties .
  • Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted spectra (e.g., using PubChem’s computational tools) .

Q. What experimental designs are effective for analyzing the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pH Stability Assay : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Sample aliquots at intervals (0h, 24h, 48h).
  • Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products. Calculate half-life (t₁/₂) using first-order kinetics .
  • Structural Confirmation : Isolate degraded products via preparative TLC and characterize with high-resolution mass spectrometry (HRMS) .

Q. How can researchers address discrepancies in bioactivity data across studies involving this compound?

  • Methodological Answer :

  • Replicate Conditions : Standardize assay parameters (e.g., cell lines, incubation times, solvent controls) to minimize variability.
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves across ≥5 concentrations to assess potency thresholds.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to compare published datasets, accounting for outliers .

Data Contradiction & Mechanistic Analysis

Q. What strategies validate the proposed mechanism of action for this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Studies : Measure initial reaction rates under varying substrate/enzyme concentrations to determine inhibition type (competitive/non-competitive).
  • Docking Simulations : Use software like AutoDock Vina to model ligand-enzyme interactions, focusing on diethylamino and benzyloxy binding pockets .
  • Site-Directed Mutagenesis : Engineer enzyme variants to test critical residue roles in inhibitor binding .

Q. How should researchers reconcile conflicting solubility data reported for this compound in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Screening : Use a standardized shake-flask method across solvents (e.g., water, DMSO, ethanol, hexane) at 25°C.
  • Hansen Solubility Parameters : Calculate HSPs to predict solvent compatibility and identify outliers in literature data .
  • Co-Solvency Studies : Test binary solvent systems (e.g., water-ethanol) to enhance solubility for biological assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Diethylamino-3'-benzyloxyacetanilide
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2-Diethylamino-3'-benzyloxyacetanilide

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